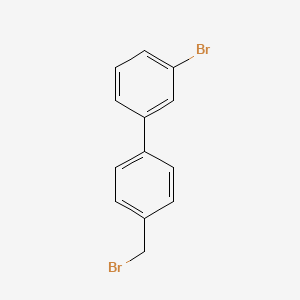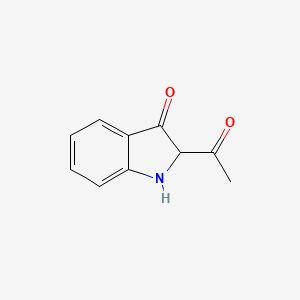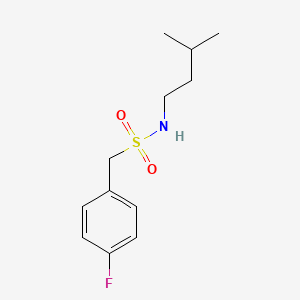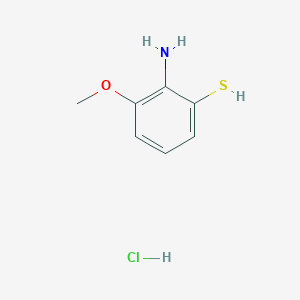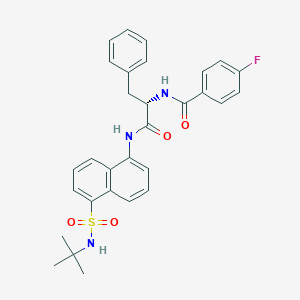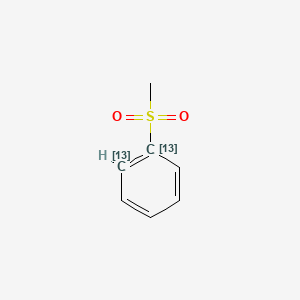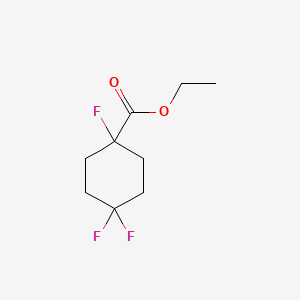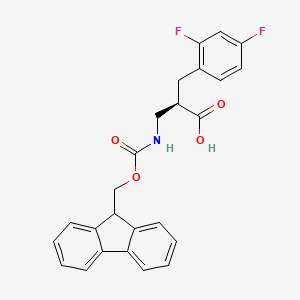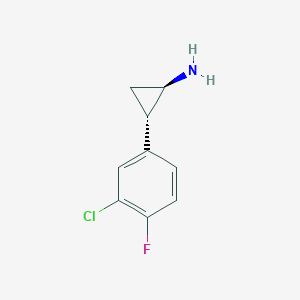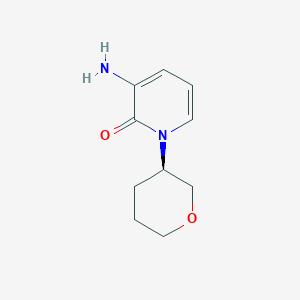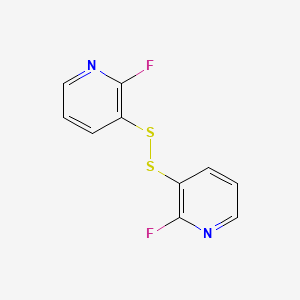![molecular formula C11H10N2O2 B12954338 5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various biological and pharmacological applications. This compound is characterized by a dioxolo ring fused to an isoquinoline structure, with a methyl group at the 5-position and an amine group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of isomers and side products .
化学反応の分析
Types of Reactions
5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated isoquinoline derivatives .
科学的研究の応用
5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Hydrastinine: 5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol.
Cotarnine: Another isoquinoline derivative with similar structural features.
Uniqueness
5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dioxolo ring and amine group make it particularly versatile for various synthetic and research applications .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
5-methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine |
InChI |
InChI=1S/C11H10N2O2/c1-6-8-4-10-9(14-5-15-10)2-7(8)3-11(12)13-6/h2-4H,5H2,1H3,(H2,12,13) |
InChIキー |
IJJWLAAJWJBGSO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC2=CC3=C(C=C12)OCO3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
